molecular formula C12H17Cl2N5O2S B1672588 N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride CAS No. 92564-08-4

N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride

Cat. No. B1672588
CAS RN: 92564-08-4
M. Wt: 366.3 g/mol
InChI Key: PMTUBVLLVFJRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride” is C4H12N6 . It contains 22 atoms; 12 Hydrogen atoms, 4 Carbon atoms, and 6 Nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride” is 144.17828 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Vasodilatory Activity

N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, including HA1004, have been studied for their vasodilatory activity. Research shows that these compounds can induce vasodilation when injected into the femoral artery of dogs, with effects comparable to clinically used vasodilators like diltiazem. This highlights their potential in treating conditions requiring vascular relaxation (Morikawa et al., 1989).

Role in Protein Kinase C Inhibition

Studies have identified N-(-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride (HA1004) as a potent inhibitor of certain protein kinases, particularly cGMP- and cAMP-dependent protein kinases. Its inhibitory effect on these kinases has been leveraged in various studies to explore cell signaling pathways and cellular functions, such as the modulation of natural killer activity and differentiation in Neuro-2a cells (Ito et al., 1988); (Miñana et al., 1990).

Cardiovascular Actions

HA1004 has been studied for its unique cardiovascular actions. Unlike typical calcium entry blockers, HA1004 induces vasodilation in various arterial systems without depressing cardiac function. This suggests its potential as a novel class of calcium antagonist, distinct from traditional agents like verapamil and nicardipine (Asano & Hidaka, 1985); (Asano & Hidaka, 1984).

Potential in Treating Cerebral Vasospasm

Research has explored the use of HA1004 in treating cerebral vasospasm, a condition often seen following subarachnoid hemorrhage. HA1004, as an intracellular calcium antagonist, showed promising results in dilating cerebral arteries in a canine model, indicating its potential therapeutic application in neurological conditions (Takayasu et al., 1986).

Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis

HA1004 has been used to study the role of protein kinases in cytotoxic T lymphocyte-mediated lysis. Its inhibition of certain protein kinases provided insights into the biochemical signaling involved in immune cell functions (Juszczak & Russell, 1989).

Neurological Applications

The compound has also been investigated for its role in inducing morphological differentiation in human neuroblastoma cells. The observed neuritogenesis in response to HA1004 treatment suggests its utility in studying neuronal differentiation and the regulation of neural cells (Shea & Beermann, 1991).

properties

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S.2ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;;/h1-5,8,17H,6-7H2,(H4,13,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTUBVLLVFJRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride

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